3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is a chemical compound with the empirical formula C9H15NO5 . It is a solid substance . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups .
Synthesis Analysis
The synthesis of compounds similar to 3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis for protection and deprotection of the amine functional group . The deprotection of the Boc group typically involves the use of trifluoroacetic acid (TFA) and can take several hours depending on the substrate .Scientific Research Applications
Application 1: Dipeptide Synthesis
- Summary of the Application : This compound is used in the synthesis of dipeptides. Dipeptides are a type of peptide, which are compounds consisting of two or more amino acids linked in a chain. The tert-butyloxycarbonyl (Boc) group is a protecting group used in peptide synthesis. The Boc group prevents unwanted side reactions from occurring at the amino group of the amino acid during peptide synthesis .
- Methods of Application or Experimental Procedures : The Boc-protected amino acid ionic liquids (Boc-AAILs) are prepared by neutralizing 1-ethyl-3-methylimidazolium hydroxide with commercially available Boc-protected amino acids. These Boc-AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Application 2: High-Temperature Deprotection
- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. The Boc group is a widely used amine protecting group in organic synthesis. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
- Results or Outcomes : The lower viscosity, broad substrate solubility, and thermal stability of the ionic liquid provide scope for carrying out high-temperature organic reactions and open up the possibility of extraction and purification for water-soluble organic compounds .
Application 3: Extraction of Water-Soluble Organic Molecules
- Summary of the Application : This compound is used in the extraction of water-soluble organic molecules using ionic liquids. The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
- Results or Outcomes : The lower viscosity, broad substrate solubility and thermal stability of the ionic liquid provide scope for carrying out high-temperature organic reactions and open up the possibility of extraction and purification for water-soluble organic compounds .
properties
IUPAC Name |
4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOMHEYOQWPVEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589243 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid | |
CAS RN |
856417-59-9 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.